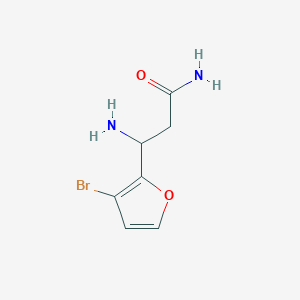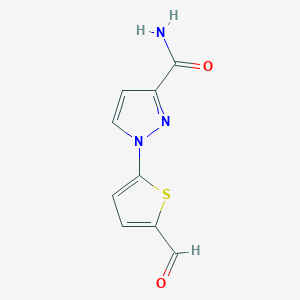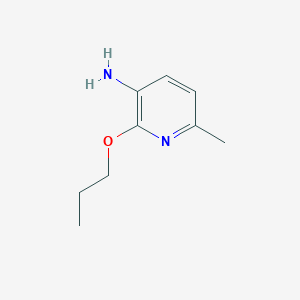
2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C₈H₁₇NO₃S and a molecular weight of 207.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and an ethan-1-ol moiety. It is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the methanesulfonyl group or to modify the piperidine ring.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce deprotected piperidine derivatives.
科学的研究の応用
2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the piperidine ring can interact with various enzymes and receptors, influencing biological processes .
類似化合物との比較
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethan-1-ol: This compound has a similar structure but lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol: This isomer has the methanesulfonyl group attached to a different position on the piperidine ring, leading to variations in its chemical behavior.
Uniqueness
2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol is unique due to the specific positioning of the methanesulfonyl group on the piperidine ring, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
特性
分子式 |
C8H17NO3S |
|---|---|
分子量 |
207.29 g/mol |
IUPAC名 |
2-(1-methylsulfonylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C8H17NO3S/c1-13(11,12)9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3 |
InChIキー |
SPGYXFKEBIMVSK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CCC(CC1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


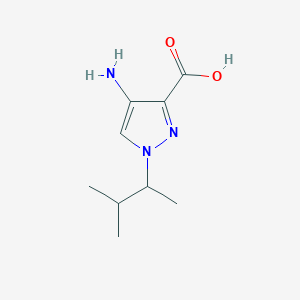

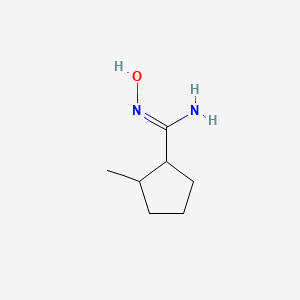
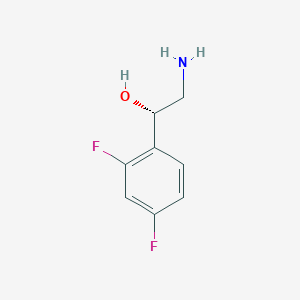
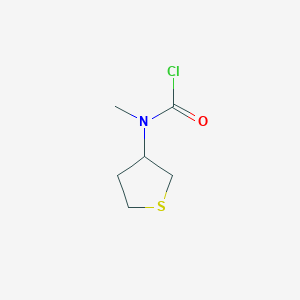
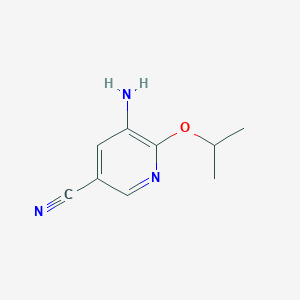
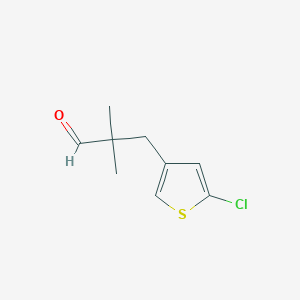
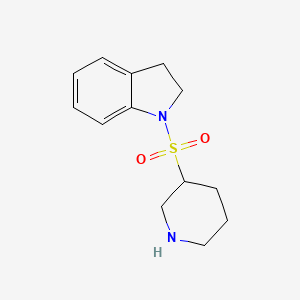
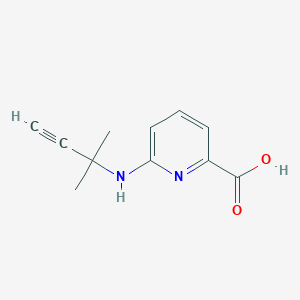
![2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13309244.png)
